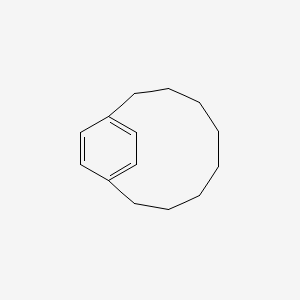

Bicyclo(8.2.2)tetradeca-10,12,13-triene

CAS No.: 4685-74-9

Cat. No.: VC18514306

Molecular Formula: C14H20

Molecular Weight: 188.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4685-74-9 |

|---|---|

| Molecular Formula | C14H20 |

| Molecular Weight | 188.31 g/mol |

| IUPAC Name | bicyclo[8.2.2]tetradeca-1(12),10,13-triene |

| Standard InChI | InChI=1S/C14H20/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9-12H,1-8H2 |

| Standard InChI Key | MRXWAPISZASESC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCCC2=CC=C(CCC1)C=C2 |

Introduction

Structural Characterization and Molecular Identity

Molecular Framework and Nomenclature

Bicyclo(8.2.2)tetradeca-10,12,13-triene belongs to the class of polycyclic hydrocarbons, defined by the IUPAC name bicyclo[8.2.2]tetradeca-1(12),10,13-triene. The numbering system reflects a bicyclic system comprising three rings: two larger rings bridged by a two-carbon chain (denoted by the [8.2.2] notation) and three double bonds at positions 10, 12, and 13 . The SMILES string further clarifies the connectivity, revealing a 14-membered bicyclic structure with alternating single and double bonds .

Computational and Experimental Structural Data

The compound’s 2D and 3D structural models, available through PubChem, highlight its nonplanar geometry and strain induced by the bridged rings . Key computed properties include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 188.31 g/mol | PubChem 2.2 |

| XLogP3-AA (Lipophilicity) | 5.5 | XLogP3 3.0 |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |

| Topological Polar Surface | 0 Ų | Cactvs 3.4.8.18 |

The absence of rotatable bonds and polar surface area underscores its rigidity and hydrophobic nature, critical for interactions in nonpolar environments .

Synthesis and Synthetic Strategies

Cyclization and Cycloaddition Approaches

Synthetic routes to bicyclo(8.2.2)tetradeca-10,12,13-triene often exploit cyclization reactions of diene precursors. For instance, thermal or photochemical [2+2] cycloadditions of conjugated dienes can yield the bicyclic framework, though yields depend on steric and electronic factors. Transition metal catalysts, such as palladium complexes, have been explored to enhance regioselectivity during ring closure.

Challenges in Synthesis

The compound’s strained geometry complicates synthesis, often leading to side products such as isomerized alkenes or partially hydrogenated derivatives. Computational modeling (e.g., density functional theory) aids in predicting optimal reaction conditions to minimize strain-induced rearrangements .

Physicochemical Properties

Thermodynamic and Spectral Characteristics

While experimental data on melting and boiling points remain limited, computed properties suggest a high boiling point due to significant van der Waals interactions between nonpolar molecules . The 13C NMR spectrum, referenced in SpringerMaterials, displays distinct peaks for sp²-hybridized carbons (δ 120–140 ppm) and sp³ carbons (δ 20–40 ppm), consistent with its triene structure .

Reactivity Profile

The compound undergoes reactions typical of conjugated dienes:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrogenation | , Ni | Saturated bicyclic alkane |

| Diels-Alder Cycloaddition | Dienophile, heat | Bicyclic adduct |

| Epoxidation | , | Epoxide derivatives |

Hydrogenation under catalytic conditions saturates all double bonds, yielding bicyclo[8.2.2]tetradecane, while ozonolysis cleaves specific double bonds for fragment analysis.

Spectroscopic and Analytical Methods

Nuclear Magnetic Resonance (NMR)

The 13C NMR spectrum reveals six distinct sp³ carbons and eight sp² carbons, with coupling constants indicative of conjugated double bonds . Mass spectrometry (Exact Mass: 188.1565 Da) confirms the molecular formula, while IR spectra show C-H stretching vibrations (2800–3000 cm⁻¹) and C=C stretches (1600–1680 cm⁻¹) .

Chromatographic Behavior

High lipophilicity (XLogP3-AA = 5.5) suggests strong retention in reversed-phase HPLC, eluting with nonpolar mobile phases. Gas chromatography-mass spectrometry (GC-MS) profiles remain unreported but could aid in purity assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume